Cas no 88474-17-3 (Quinoline, 5-iodo-8-methyl-)

Technical Introduction: Quinoline, 5-iodo-8-methyl- 5-Iodo-8-methylquinoline is a halogenated quinoline derivative characterized by the presence of an iodine substituent at the 5-position and a methyl group at the 8-position of the quinoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The iodine moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The methyl group contributes to steric and electronic modulation, influencing regioselectivity in further transformations. Its well-defined structure and stability make it suitable for applications in medicinal chemistry and material science research. High purity and consistent quality ensure reliable performance in synthetic workflows.
Quinoline, 5-iodo-8-methyl- structure
Quinoline, 5-iodo-8-methyl- structure
Product Name:Quinoline, 5-iodo-8-methyl-
CAS No:88474-17-3
MF:C10H8IN
MW:269.081694602966
CID:631337
PubChem ID:13173016
Update Time:2025-10-21

Quinoline, 5-iodo-8-methyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 5-iodo-8-methyl-
    • 5-iodo-8-methylquinoline
    • DTXSID60524671
    • 88474-17-3
    • F75447
    • SCHEMBL6019580
    • DB-350007
    • Inchi: 1S/C10H8IN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
    • InChI Key: LSFJJTNYFVXWTB-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C)C2C1=CC=CN=2

Computed Properties

  • Exact Mass: 268.97015g/mol
  • Monoisotopic Mass: 268.97015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

Quinoline, 5-iodo-8-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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Quinoline, 5-iodo-8-methyl- Related Literature

Additional information on Quinoline, 5-iodo-8-methyl-

Recent Advances in the Study of Quinoline, 5-iodo-8-methyl- (CAS: 88474-17-3) in Chemical Biology and Pharmaceutical Research

Quinoline derivatives have long been recognized for their significant role in medicinal chemistry, particularly due to their diverse pharmacological activities. Among these, Quinoline, 5-iodo-8-methyl- (CAS: 88474-17-3) has recently garnered attention for its potential applications in drug discovery and chemical biology. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for Quinoline, 5-iodo-8-methyl-, highlighting its efficient preparation via palladium-catalyzed cross-coupling reactions. The study emphasized the compound's stability and reactivity, which make it a valuable intermediate for further derivatization. Researchers also noted its potential as a scaffold for developing novel kinase inhibitors, given its structural similarity to known pharmacophores in this class.

In terms of biological activity, preliminary in vitro assays have demonstrated that Quinoline, 5-iodo-8-methyl- exhibits moderate inhibitory effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These findings were corroborated by molecular docking studies, which suggested strong interactions with key oncogenic targets such as EGFR and PI3K. However, further in vivo studies are required to validate these observations and assess the compound's pharmacokinetic properties.

Another area of interest is the compound's potential antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that Quinoline, 5-iodo-8-methyl- showed promising activity against drug-resistant strains of Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, although detailed mechanistic studies are still underway. This discovery opens new avenues for combating antibiotic-resistant infections, a critical challenge in modern medicine.

From a chemical biology perspective, Quinoline, 5-iodo-8-methyl- has been utilized as a versatile probe for studying protein-ligand interactions. Its iodine moiety allows for easy radiolabeling, making it suitable for positron emission tomography (PET) imaging applications. Recent work by a team at MIT (2023) demonstrated its utility in tracking tumor progression in mouse models, showcasing its dual role as both a therapeutic and diagnostic agent (theranostic).

Despite these promising developments, challenges remain in optimizing the compound's selectivity and reducing potential off-target effects. Current research efforts are focused on structural modifications to enhance its pharmacological profile while minimizing toxicity. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, Quinoline, 5-iodo-8-methyl- (CAS: 88474-17-3) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted properties underscore the importance of continued investment in quinoline-based drug discovery. Future research directions should prioritize comprehensive toxicity studies, formulation development, and exploration of combination therapies to fully realize its therapeutic potential.

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